molecular formula C14H14N2O4S B14256909 N-(4-ethylphenyl)-4-nitrobenzenesulfonamide

N-(4-ethylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B14256909
M. Wt: 306.34 g/mol
InChI Key: WSOCIHYVCYXLBE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a nitro group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles like amines or alcohols, solvents such as dichloromethane or acetonitrile.

    Oxidation: Potassium permanganate, acidic or basic aqueous medium.

Major Products Formed

    Reduction: N-(4-ethylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-(4-carboxyphenyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-ethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-nitrobenzenesulfonamide is primarily related to its ability to inhibit the activity of certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-nitrobenzenesulfonamide
  • N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
  • N-(4-bromophenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(4-ethylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The ethyl group may also affect the compound’s interaction with biological targets, potentially leading to differences in its antimicrobial activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-2-11-3-5-12(6-4-11)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h3-10,15H,2H2,1H3

InChI Key

WSOCIHYVCYXLBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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